molecular formula C10H12O B115374 2-(3,5-Dimethylphenyl)acetaldehyde CAS No. 144164-15-8

2-(3,5-Dimethylphenyl)acetaldehyde

Cat. No.: B115374
CAS No.: 144164-15-8
M. Wt: 148.2 g/mol
InChI Key: PMHGYQMHCQYIRL-UHFFFAOYSA-N
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Description

Spiroindanyloxymorphone: is a synthetic compound that belongs to the class of δ-opioid receptor agonists. It is a derivative of oxymorphone and is primarily used in scientific research. The compound is known for its selective binding to δ-opioid receptors, making it a valuable tool in the study of opioid receptor pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiroindanyloxymorphone involves multiple steps, starting from oxymorphoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: While spiroindanyloxymorphone is primarily synthesized for research purposes, industrial production methods would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as chromatography to obtain high-purity compounds. The scalability of the synthesis process is crucial for producing sufficient quantities for extensive research .

Chemical Reactions Analysis

Types of Reactions: Spiroindanyloxymorphone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Spiroindanyloxymorphone has several scientific research applications, including:

Mechanism of Action

Spiroindanyloxymorphone exerts its effects by selectively binding to δ-opioid receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain, mood, and other physiological processes. Upon binding, spiroindanyloxymorphone activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and mood-altering effects .

Comparison with Similar Compounds

Uniqueness: Spiroindanyloxymorphone is unique due to its selective binding to δ-opioid receptors, which distinguishes it from other opioid receptor ligands that may have broader or different receptor affinities. This selectivity makes it a valuable tool for studying the specific roles of δ-opioid receptors in various physiological and pathological processes .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHGYQMHCQYIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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